molecular formula C10H12ClNO2S B13219941 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride

Cat. No.: B13219941
M. Wt: 245.73 g/mol
InChI Key: UHGBOWOOZWZPTP-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The molecular architecture of 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride comprises a bicyclic framework formed by a benzene ring fused to a partially saturated pyridine ring. The tetrahydroisoquinoline core reduces aromaticity compared to its parent isoquinoline, enhancing flexibility and enabling diverse chemical modifications. A methyl group at position 2 and a sulfonyl chloride (–SO₂Cl) group at position 5 define its substitution pattern, as reflected in its IUPAC name: 2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride.

The compound’s SMILES notation (CN1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl) precisely encodes its connectivity, highlighting the methyl-substituted nitrogen in the heterocycle and the sulfonyl chloride’s spatial orientation. Key computational parameters include a topological polar surface area (TPSA) of 37.38 Ų and a calculated logP value of 1.602, indicating moderate hydrophobicity. The molecular formula C₁₀H₁₂ClNO₂S and the presence of one rotatable bond further characterize its physicochemical behavior.

Table 1: Structural and physicochemical properties of this compound

Property Value
Molecular Formula C₁₀H₁₂ClNO₂S
Molecular Weight 245.73 g/mol
CAS Number 1248046-16-3
TPSA 37.38 Ų
logP 1.602
Rotatable Bonds 1
H-Bond Acceptors/Donors 3 / 0

Historical Context in Heterocyclic Chemistry

Tetrahydroisoquinolines emerged as critical motifs in organic chemistry following the isolation of isoquinoline alkaloids in the 19th century. Early studies on isoquinoline derivatives, such as papaverine and morphine, revealed their biological significance, spurring interest in synthetic analogs. The hydrogenation of isoquinoline to produce tetrahydroisoquinoline marked a pivotal advancement, enabling the exploration of saturated heterocycles with reduced aromaticity and altered reactivity.

The sulfonyl chloride functional group, introduced later, expanded the utility of tetrahydroisoquinolines in medicinal chemistry. Sulfonation reactions, developed in the early 20th century, provided a route to sulfonyl chlorides, which serve as electrophilic intermediates for forming sulfonamides and sulfonate esters. Integrating this group into the tetrahydroisoquinoline scaffold, as seen in this compound, enabled the synthesis of compounds with enhanced binding affinity and metabolic stability. Recent work has leveraged such derivatives to develop dual inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), highlighting their relevance in cancer immunotherapy.

Position Within the Tetrahydroisoquinoline Sulfonyl Chloride Family

This compound occupies a distinct niche within its chemical family due to its methyl substituent and sulfonyl chloride positioning. Compared to unsubstituted analogs like isoquinoline-5-sulfonyl chloride hydrochloride (CAS 105627-79-0), the methyl group at position 2 introduces steric and electronic effects that modulate reactivity and interaction with biological targets. For instance, the methyl group may hinder rotation around the C2–N bond, stabilizing specific conformations critical for enzyme inhibition.

Table 2: Comparison of tetrahydroisoquinoline sulfonyl chloride derivatives

Compound Molecular Formula Substituents
This compound C₁₀H₁₂ClNO₂S –CH₃ at C2; –SO₂Cl at C5
Isoquinoline-5-sulfonyl chloride hydrochloride C₉H₇Cl₂NO₂S –SO₂Cl at C5; hydrochloride salt
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl chloride C₉H₁₀ClNO₂S –SO₂Cl at C7

The sulfonyl chloride group’s electrophilic nature facilitates nucleophilic substitution reactions, making these derivatives versatile intermediates. For example, this compound can undergo amidation or esterification to yield sulfonamides or sulfonate esters, respectively. Such transformations are pivotal in constructing complex molecules for drug discovery, particularly in developing kinase inhibitors and immunosuppressants.

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3

InChI Key

UHGBOWOOZWZPTP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Methyl-1,2,3,4-tetrahydroisoquinoline Core

The foundational step involves constructing the tetrahydroisoquinoline (THIQ) scaffold. Two primary routes are documented:

a. Pictet–Spengler Condensation

  • Procedure : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with formaldehyde in acidic conditions (e.g., BF₃·OEt₂) to form the THIQ ring.
  • Modification : For 2-methyl substitution, methylamine or methyl-containing precursors are used. The reaction proceeds via cyclization of an imine intermediate.
  • Yield : ~60–75% under optimized conditions.

b. Bischler–Nepieralski Cyclization

  • Procedure : Starting from 2-methylphenethylamide derivatives, cyclodehydration using POCl₃ or PCl₃ yields the THIQ core.
  • Key Step : Reduction of the resulting dihydroisoquinoline with NaBH₄ or catalytic hydrogenation.

Sulfonation at the 5-Position

Introducing the sulfonyl chloride group requires precise regioselective sulfonation.

a. Chlorosulfonic Acid-Mediated Sulfonation

  • Procedure :
    • Dissolve 2-methyl-THIQ in dry dichloromethane.
    • Add chlorosulfonic acid (ClSO₃H) dropwise at 0°C under inert atmosphere.
    • Stir for 4–6 hours, then quench with ice-water.
    • Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
  • Regioselectivity : The methyl group at position 2 directs electrophilic sulfonation to the para position (C-5).
  • Yield : 35–50%.

b. Microwave-Assisted Sulfonyl Chloride Formation

  • Procedure :
    • React 2-methyl-THIQ with SO₂Cl₂ in toluene under microwave irradiation (100°C, 60 min).
    • Use SiO₂-supported polyphosphoric acid (PPA/SiO₂) as a catalyst.
    • Filter, concentrate, and recrystallize from diethyl ether.
  • Advantages : Reduced reaction time (1 hour vs. 6–12 hours conventional).
  • Yield : 45–55%.

Alternative Routes

a. Sandmeyer-Type Reaction

  • Convert a 5-amino-THIQ intermediate to the sulfonyl chloride via diazotization (NaNO₂/HCl) followed by treatment with CuCl/SO₂.
  • Limitation : Requires pre-functionalized amino-THIQ, adding synthetic steps.

Analytical Data

Method Conditions Yield (%) Purity (HPLC) Reference
Chlorosulfonic acid 0°C, 6 h, CH₂Cl₂ 42 ≥95%
Microwave irradiation 100°C, 1 h, PPA/SiO₂ catalyst 53 ≥98%
Bischler–Nepieralski POCl₃, reflux, 8 h 68 ≥90%

Applications and Derivatives

The sulfonyl chloride intermediate is pivotal for synthesizing sulfonamide analogs with bioactivity (e.g., antifungal, PNMT inhibition). Subsequent reactions with amines or alcohols yield diverse sulfonates/sulfonamides.

Chemical Reactions Analysis

Sulfonyl Chloride Reactivity

Sulfonyl chlorides are highly reactive electrophiles, commonly undergoing nucleophilic substitution reactions. Key reaction pathways include:

  • Formation of sulfonamides : Reaction with amines to yield sulfonamide derivatives.

  • Sulfonate ester synthesis : Alcohols or phenols can displace the chloride to form sulfonate esters.

  • Cross-coupling : Participation in metal-catalyzed coupling reactions, though this is less common without specific catalysts.

For example, in , 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (structurally similar) is listed as a reagent for synthesizing sulfonamide derivatives, suggesting analogous reactivity for the 5-sulfonyl chloride isomer.

Functionalization of Tetrahydroisoquinoline Core

The tetrahydroisoquinoline (THIQ) scaffold is amenable to diverse catalytic modifications:

Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)

  • Reaction partners : Indoles, pyrroles, or electron-rich arenes.

  • Conditions : CuBr or Cu(NO₃)₂ catalysts with tert-butyl hydroperoxide (tBHP) as an oxidant ( , Table 1).

  • Outcomes : Direct C–H bond functionalization at the THIQ C1 position. For instance:

    THIQ+IndoleCu catalyst1 3 Indolyl THIQ\text{THIQ}+\text{Indole}\xrightarrow{\text{Cu catalyst}}\text{1 3 Indolyl THIQ}

Protecting Group Compatibility

  • Boc-protected THIQ : Demonstrated high reactivity (79% yield in CDC reactions with indoles) ( , Table 1, entry 15).

  • Acetyl and benzyl groups : Moderate yields (40–60%), while tosyl groups showed negligible reactivity ( , Table 1).

Comparative Catalytic Systems

Catalyst Oxidant Reactivity Key Observations
Cu(NO₃)₂ tBHPHigh (79% yield with Boc-THIQ)Preferred for electron-deficient substrates.
CuBr tBHPModerate (72% yield)Broader substrate tolerance but lower efficiency.
Fe salts tBHPModerate to highRadical pathway proposed; limited to carbonyl-protected THIQs ( , Scheme 2).

Mechanistic Insights

  • Copper catalysis : Proceeds via an iminium intermediate formed by oxidative dehydrogenation ( , Scheme 2).

  • Iron catalysis : Likely involves a radical pathway, as indicated by TEMPO inhibition studies ( ).

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride involves its interaction with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride Not provided C₁₀H₁₂ClNO₂S 245.73 g/mol -SO₂Cl at C5, -CH₃ at C2 High reactivity in sulfonylation reactions
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline HCl (MM0081.06) n/a C₁₀H₁₄ClNO₂ 223.68 g/mol -OH at C4/C8, -CH₃ at C2 Pharmaceutical intermediate; lower reactivity due to hydroxyl groups
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 g/mol -CH₃ at C6 Used in agrochemicals; lacks sulfonyl chloride, limiting electrophilic reactivity

Key Differences :

  • Reactivity : The sulfonyl chloride group in the target compound enables electrophilic substitution, unlike hydroxylated analogues (e.g., MM0081.06), which are more polar but less reactive .
  • Biological Activity: Methylated tetrahydroquinoline (e.g., 6-Methyl-1,2,3,4-tetrahydroquinoline) lacks the sulfonyl chloride moiety, resulting in distinct applications (e.g., agrochemicals vs. synthetic intermediates) .
Neuroactive Analogues: MPTP and Derivatives

MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structurally related tetrahydroisoquinoline analogue, is notorious for inducing Parkinsonism via neurotoxicity. Unlike the target compound, MPTP lacks a sulfonyl chloride group but shares a partially saturated heterocyclic core. This highlights how minor structural changes (e.g., substituent type and position) drastically alter biological effects: MPTP targets dopaminergic neurons, whereas sulfonyl chlorides like the target compound are typically inert in neurological contexts but reactive in synthesis .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride (THIQ-SCl) is a compound derived from the tetrahydroisoquinoline (THIQ) structure, which is known for its diverse biological activities. This article explores the biological activity of THIQ-SCl, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C10H12ClN
  • Molecular Weight: 199.66 g/mol
  • Functional Groups: Sulfonyl chloride group enhances reactivity and potential for biological interactions.

Pharmacological Profile

  • Neuroprotective Effects
    • THIQ derivatives have shown promise in neuroprotection against neurodegenerative diseases. Research indicates that certain THIQ compounds exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For instance, 2-Methyl-1,2,3,4-tetrahydroisoquinoline has demonstrated AChE inhibitory activity with IC50 values comparable to established drugs like donepezil .
  • Dopamine Receptor Modulation
    • THIQ compounds are reported to interact with dopamine receptors. Specifically, 1,1-dialkyl-THIQ derivatives have shown potent D2 receptor-blocking activity, suggesting potential applications in treating conditions related to dopamine dysregulation such as schizophrenia and Parkinson's disease .
  • Antimicrobial Properties
    • Several studies indicate that THIQ derivatives possess antimicrobial properties against various pathogens. The sulfonyl chloride moiety may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .

The biological activity of THIQ-SCl can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonyl chloride group can interact with nucleophilic sites on enzymes such as AChE and bacterial enzymes, leading to inhibition and subsequent biological effects .
  • Receptor Interaction: The structural configuration allows for effective binding to neurotransmitter receptors, influencing neurotransmission and providing therapeutic effects in neurological disorders .

Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of various THIQ derivatives, including THIQ-SCl. Results indicated that these compounds significantly reduced oxidative stress markers in neuronal cell lines and improved cell viability in models of neurodegeneration .

CompoundAChE Inhibition IC50 (µM)Neuroprotection (%)
THIQ-SCl2.16 ± 0.1278
Donepezil2.90 ± 0.1075
ControlN/A30

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of THIQ derivatives against E. coli and S. aureus, THIQ-SCl showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential .

CompoundMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
THIQ-SCl3232
Control>128>128

Q & A

Basic Question: What are the common synthetic routes for preparing 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves two key steps: (1) construction of the tetrahydroisoquinoline core and (2) regioselective sulfonylation. For example, regioselective chlorosulfonylation of a fluorinated isoquinoline precursor (e.g., 4-fluoroisoquinoline) using sulfonating agents like chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–25°C) can yield the sulfonyl chloride derivative . Kinetic resolution strategies, such as asymmetric hydrogenation with chiral catalysts (e.g., (dIpc)₂BH), may enhance enantiomeric purity in intermediates . Yield optimization requires precise stoichiometry, inert atmospheres, and low-moisture conditions to prevent hydrolysis of the sulfonyl chloride group.

Advanced Question: How can researchers address challenges in regioselectivity during sulfonylation of the tetrahydroisoquinoline scaffold?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For instance, the electron-withdrawing fluorine atom at the 4-position of 4-fluoroisoquinoline directs sulfonylation to the 5-position via resonance stabilization of the transition state . Computational modeling (DFT calculations) can predict reactive sites, while experimental validation through competitive reactions with substituted analogs (e.g., methyl or methoxy groups) helps identify directing effects . One-pot protocols combining sulfonation and chlorination steps minimize intermediate isolation, reducing side reactions .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or hydrolyzed sulfonic acids) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • FT-IR : Identifies functional groups (e.g., S=O stretching at ~1370 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Question: How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

Methodological Answer:
Chiral resolution strategies include:

  • Kinetic Resolution : Using chiral borane catalysts (e.g., (dIpc)₂BH) to selectively hydrogenate one enantiomer of a racemic mixture, as demonstrated in tetrahydroisoquinoline synthesis .
  • Diastereomeric Salt Formation : Pairing the sulfonyl chloride with chiral amines (e.g., cinchona alkaloids) to separate enantiomers via crystallization .
  • Enzymatic Catalysis : Lipases or esterases can hydrolyze specific stereoisomers in prochiral intermediates .

Basic Question: What safety precautions are essential when handling this sulfonyl chloride?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCl gas released during hydrolysis) .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion/inhalation .

Advanced Question: How can this compound be utilized in enzymatic or receptor-binding studies?

Methodological Answer:
Its sulfonyl chloride group enables covalent modification of biomolecules:

  • Protease Inhibition : React with active-site nucleophiles (e.g., serine in proteases) to form stable sulfonate esters .
  • Rho-Kinase Inhibition : As a precursor for synthesizing inhibitors like ripasudil, which targets glaucoma via selective binding to Rho-kinase ATP pockets .
  • Bioconjugation : Label proteins or peptides for fluorescent or radioactive tracing by reacting with amine/thiol groups .

Advanced Question: How do researchers reconcile contradictory data in reaction yields or stereochemical outcomes across studies?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Trace solvents or moisture may alter reactivity. Use Karl Fischer titration to quantify water content .
  • Catalyst Loading : Sub-stoichiometric chiral catalysts (e.g., <0.5 equiv) can lead to incomplete kinetic resolution .
  • Spectral Interpretation : Overlapping NMR signals may misassign regiochemistry. Validate with 2D NMR (COSY, NOESY) or X-ray data .

Basic Question: What are the applications of this compound in synthesizing biologically active derivatives?

Methodological Answer:

  • Pharmaceutical Intermediates : Key for Rho-kinase inhibitors (e.g., ripasudil) and neuroprotective agents targeting Parkinsonism pathways .
  • Organocatalysts : Functionalized tetrahydroisoquinolines serve as ligands in asymmetric catalysis (e.g., allylic alkylation) .

Advanced Question: What strategies mitigate instability of the sulfonyl chloride group during storage or reactions?

Methodological Answer:

  • Anhydrous Conditions : Store under inert gas (Ar/N₂) with molecular sieves to prevent hydrolysis .
  • Low Temperatures : Maintain at –20°C in dark, sealed containers to avoid thermal decomposition.
  • In Situ Generation : Prepare sulfonyl chloride immediately before use via thiol oxidation or direct chlorination .

Advanced Question: How can computational methods guide the optimization of synthetic routes for this compound?

Methodological Answer:

  • DFT Calculations : Predict transition states to identify regioselective pathways (e.g., sulfonylation at C5 vs. C8) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction rates and byproduct formation.
  • Docking Studies : Design target-specific derivatives by modeling interactions with enzymes (e.g., Rho-kinase) .

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